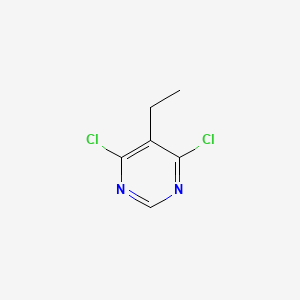

4,6-Dichloro-5-ethylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

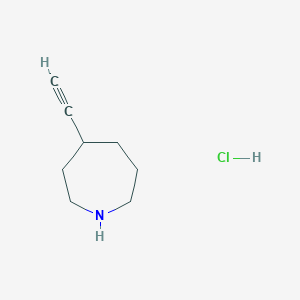

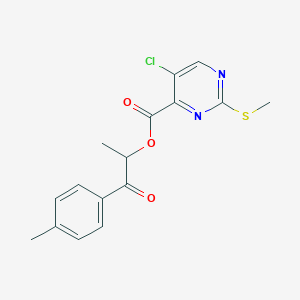

4,6-Dichloro-5-ethylpyrimidine is a chemical compound with the molecular formula C6H6Cl2N2 . It has a molecular weight of 177.03 and is typically in liquid form .

Synthesis Analysis

The synthesis of this compound involves several stages . One method starts with 5-ethyl-4,6-dihydroxy-pyrimidine and uses phosphorus oxychloride to induce a reaction at reflux for 1 hour .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrimidines in general are known to participate in a wide range of reactions .Physical and Chemical Properties Analysis

This compound has a melting point of 56-60 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is generally in liquid form .Applications De Recherche Scientifique

Synthesis and Process Research

4,6-Dichloro-5-ethylpyrimidine is an important intermediate in the synthesis of synthetic anticancer drugs like dasatinib. It is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination with phosphorus oxychloride. This process is crucial in pharmaceutical production (Guo Lei-ming, 2012).

Crystal Structures and Hydrogen Bonding

The compound plays a role in the formation of certain crystal structures, particularly in organic salts involving pyrimethamine (PMN) and 2-amino-4,6-dimethylpyrimidine (AMPY). These structures are characterized by hydrogen-bonded bimolecular ring motifs, critical in understanding molecular interactions (K. Balasubramani et al., 2007).

Solid-Phase Synthesis

This compound is used in the solid-phase synthesis of olomoucine, a significant compound in biochemistry and medicinal chemistry. The methodology facilitates the regiocontrolled synthesis of various pharmacologically relevant scaffolds (L. Hammarström et al., 2002).

Reactivity and Synthesis of Nitropyrimidines

This compound is integral in the synthesis of nitropyrimidines, which are used as inactivators of DNA repairing proteins. This showcases its importance in the development of targeted therapies in oncology (S. Lopez et al., 2009).

Inhibitory Effects on Immune-Activated Nitric Oxide Production

Studies show that 2-amino-4,6-dichloropyrimidines, derivatives of this compound, inhibit immune-activated nitric oxide production. This finding is significant in immunology and could have therapeutic applications (P. Jansa et al., 2014).

Safety and Hazards

The safety information for 4,6-Dichloro-5-ethylpyrimidine includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, such as 4,6-dichloro-5-ethylpyrimidine, often exhibit a range of pharmacological effects including anti-inflammatory activities .

Mode of Action

It is known that 2-amino-4,6-dichloropyrimidine derivatives, which are structurally similar to this compound, have been found to suppress immune-induced nitric oxide (no) generation . This suggests that this compound may interact with its targets to inhibit the production of certain inflammatory mediators.

Biochemical Pathways

For example, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

Given its potential anti-inflammatory activity, it may result in the reduction of inflammation at the molecular and cellular levels by inhibiting the production of certain inflammatory mediators .

Propriétés

IUPAC Name |

4,6-dichloro-5-ethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNUWPUTQXUXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)